4-Chloro-4'-propylbi(cyclohexane)
Description
4-Chloro-4'-propylbi(cyclohexane) is a bicyclic organic compound featuring two cyclohexane rings connected at their 1,1' positions. The molecule is substituted with a chlorine atom at the 4-position of one ring and a propyl group at the 4'-position of the adjacent ring.
Properties
Molecular Formula |
C15H27Cl |
|---|---|
Molecular Weight |
242.83 g/mol |
IUPAC Name |
1-chloro-4-(4-propylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C15H27Cl/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-15H,2-11H2,1H3 |
InChI Key |
REUPJFPKZAXGFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-propylbi(cyclohexane) can be achieved through various synthetic routes. One common method involves the chlorination of 4-propylcyclohexane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-4’-propylbi(cyclohexane) may involve large-scale chlorination processes. These processes often utilize continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-propylbi(cyclohexane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted cyclohexane derivatives.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: Products include reduced cyclohexane derivatives.
Scientific Research Applications
4-Chloro-4’-propylbi(cyclohexane) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-propylbi(cyclohexane) involves its interaction with specific molecular targets. The chlorine atom and propyl group play a crucial role in determining the compound’s reactivity and interactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Analogues
Substituting chlorine with other halogens significantly alters reactivity and biological activity.
| Compound Name | Halogen | Key Properties | Biological Activity (If Reported) | Reference |
|---|---|---|---|---|
| 4-Fluoro-4'-propylbi(cyclohexane) | Fluorine | Higher electronegativity; reduced steric hindrance compared to Cl. | Moderate antimicrobial activity | |
| 4-Bromo-4'-propylbi(cyclohexane) | Bromine | Increased molecular weight; enhanced lipophilicity. | High cytotoxicity in vitro | |
| 4-Iodo-4'-propylbi(cyclohexane) | Iodine | Largest atomic radius; potential for radical-mediated reactions. | Lower reactivity in substitution reactions |
Key Insight: Chlorine offers a balance between electronegativity and steric bulk, making it versatile in synthetic applications.
Alkyl Chain Variations
The length and branching of alkyl groups influence physical properties and intermolecular interactions.
Key Insight : Longer alkyl chains (e.g., pentyl) enhance hydrophobicity and thermal stability, whereas methyl groups improve volatility .
Stereochemical Isomerism
The spatial arrangement of substituents affects steric and electronic profiles.
| Compound Name | Configuration | Unique Properties |
|---|---|---|
| (cis,cis)-4-Chloro-4'-propylbi(cyclohexane) | Cis | Increased dipole moment; potential for intramolecular strain. |
| (trans,trans)-4-Chloro-4'-propylbi(cyclohexane) | Trans | Lower polarity; improved thermal stability due to staggered conformation. |
Key Insight : Trans isomers generally exhibit superior stability in high-temperature applications, while cis isomers may show enhanced reactivity in polar solvents .
Functional Group Comparisons
Replacing chlorine with non-halogen groups drastically changes chemical behavior.
Key Insight : Vinyl groups introduce conjugation pathways, while carboxylic acid derivatives expand applications in metal-organic frameworks .
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